

Pomalidomide-CO-C5-Azide: A Technical Guide for Novel Therapeutic Development

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Compound of Interest		
Compound Name:	Pomalidomide-CO-C5-azide	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-CO-C5-azide has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a derivative of pomalidomide, an immunomodulatory drug, it functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The incorporation of a C5 azide linker provides a versatile handle for "click chemistry," enabling the efficient conjugation of pomalidomide to ligands targeting specific proteins of interest (POIs). This modular approach is the foundation for the rational design and synthesis of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][3]

This technical guide provides an in-depth overview of **Pomalidomide-CO-C5-azide**, including its physicochemical properties, synthesis, and application in the development of novel therapeutics. Detailed experimental protocols for its use and the characterization of resulting PROTACs are provided, alongside visualizations of the key biological pathways and experimental workflows.

Physicochemical Properties

Pomalidomide-CO-C5-azide is a functionalized derivative of pomalidomide. The key distinction from a related compound, Pomalidomide-C5-azide, is the presence of a carbonyl



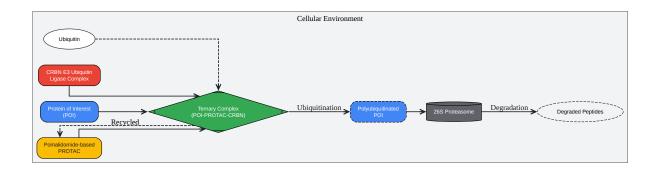
group in the linker.[4][5] This modification can influence the physicochemical properties and conformational flexibility of the resulting PROTACs.

Property	Pomalidomide-CO- C5-azide	Pomalidomide-C5- azide	Pomalidomide (Parent Compound)
Molecular Formula	C19H20N6O5[2]	C18H20N6O4[1]	C13H11N3O4[6]
Molecular Weight	412.40 g/mol [2][4]	384.39 g/mol [1][5]	273.24 g/mol [6]
CAS Number	2227423-33-6[2]	2434629-02-2[1]	19171-19-8[6]
Appearance	Solid[4]	Light yellow to yellow solid[1]	Solid yellow powder[6]
Function	E3 Ligase Ligand for PROTAC Synthesis[4]	E3 Ligase Ligand for PROTAC Synthesis[4]	Immunomodulatory Antineoplastic Agent[6]
Key Feature	C5 azide linker with a carbonyl group for bioorthogonal conjugation[4]	C5 azide linker for bioorthogonal conjugation[4]	Binds to Cereblon (CRBN) E3 ubiquitin ligase[1][2]
Solubility	Limited solubility in organic solvents[6]	Limited solubility in organic solvents	Low solubility in aqueous solutions (approx. 0.01 mg/mL) [6]

Signaling Pathway: PROTAC-Mediated Protein Degradation

Pomalidomide-based PROTACs function by coopting the cell's natural protein disposal machinery. The pomalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1][7] Simultaneously, the other end of the PROTAC binds to the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC is then released and can participate in further rounds of degradation.





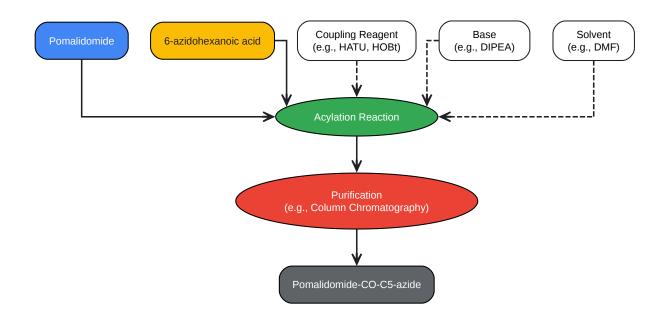
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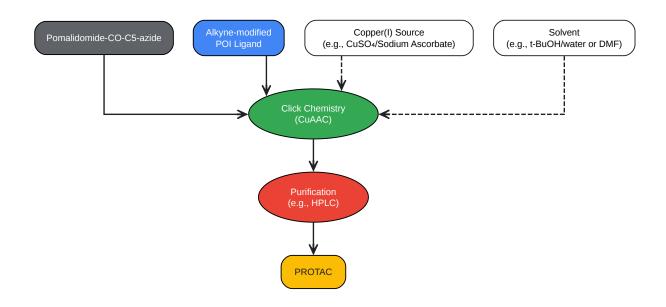
Mechanism of pomalidomide-PROTAC-mediated protein degradation.

Experimental Protocols Synthesis of Pomalidomide-CO-C5-azide

A representative synthetic route to **Pomalidomide-CO-C5-azide** involves the acylation of the 4-amino group of pomalidomide with a linker containing a terminal azide.







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